molecular formula C15H12N2O2 B2396004 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide CAS No. 2097863-95-9

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide

Cat. No.: B2396004
CAS No.: 2097863-95-9
M. Wt: 252.273
InChI Key: ZTCAHGBKKMIXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring attached to a phenyl group, which is further connected to a but-2-ynamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular free calcium ion concentration . This compound has a minimal effect on N-methyl-d-aspartate (NMDA)-induced increases in calcium ion concentration .

Biochemical Pathways

The antagonistic action of this compound on AMPA receptors disrupts the normal function of glutamatergic neurotransmission . This disruption can affect various biochemical pathways and have downstream effects such as reducing seizure activity .

Pharmacokinetics

The pharmacokinetic properties of this compound include a half-life of 1.67 hours in rats, 5.34 hours in dogs, and 7.55 hours in monkeys . Its bioavailability is 46.1% in rats, 53.5% in dogs, and 74.5% in monkeys . These properties impact the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action include a significant increase in afterdischarge threshold, and a significant reduction in motor seizure duration, afterdischarge duration, and seizure severity . It also shows protective effects against audiogenic, maximal electroshock (MES)-induced, and pentylenetetrazole (PTZ)-induced seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with phenylbut-2-ynamide under specific conditions. One common method involves the use of hydrogen peroxide in aqueous ethanol, which facilitates the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one . This reaction proceeds via oxidative cyclization, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazolo[5,4-b]pyridin-2-amines.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the but-2-ynamide moiety and the specific substitution pattern on the phenyl ring differentiate it from other similar compounds.

Properties

IUPAC Name

N-[4-(2-oxopyridin-1-yl)phenyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-5-14(18)16-12-7-9-13(10-8-12)17-11-4-3-6-15(17)19/h3-4,6-11H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCAHGBKKMIXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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